molecular formula C6H7ClF2N2O2S B15300884 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B15300884
M. Wt: 244.65 g/mol
InChI Key: GRFHPPOUPILBCM-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring followed by sulfonylation. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be introduced onto the pyrazole ring through a nickel-catalyzed reaction with arylboronic acids . The reaction conditions often include the use of a nickel catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., nickel for difluoroalkylation). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines would yield sulfonamide derivatives, while reactions with alcohols would produce sulfonate esters.

Mechanism of Action

The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The difluoroethyl group can influence the electronic properties of the molecule, potentially enhancing its reactivity and stability in certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the difluoroethyl group and the sulfonyl chloride moiety on a pyrazole ring.

Properties

Molecular Formula

C6H7ClF2N2O2S

Molecular Weight

244.65 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C6H7ClF2N2O2S/c1-6(8,9)4-3-5(11(2)10-4)14(7,12)13/h3H,1-2H3

InChI Key

GRFHPPOUPILBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)S(=O)(=O)Cl)C)(F)F

Origin of Product

United States

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